molecular formula C15H24N2O3 B5566125 (3S*,4R*)-1-(5-methoxy-2-furoyl)-N,N-dimethyl-4-propyl-3-pyrrolidinamine

(3S*,4R*)-1-(5-methoxy-2-furoyl)-N,N-dimethyl-4-propyl-3-pyrrolidinamine

Cat. No.: B5566125
M. Wt: 280.36 g/mol
InChI Key: JLLAOBGDXQOZIW-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S*,4R*)-1-(5-methoxy-2-furoyl)-N,N-dimethyl-4-propyl-3-pyrrolidinamine is a useful research compound. Its molecular formula is C15H24N2O3 and its molecular weight is 280.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.17869263 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on pyrrole derivatives, such as the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, provides insights into the synthesis and characterization of similar compounds. These studies often involve complex reactions like aldol condensation and are characterized using various spectroscopic techniques, including FT–IR, 1H NMR, and UV–visible analyses. Such research can shed light on the synthesis pathways and structural elucidation of compounds related to "(3S*,4R*)-1-(5-methoxy-2-furoyl)-N,N-dimethyl-4-propyl-3-pyrrolidinamine" (Singh, Rawat, & Sahu, 2014).

Reactivity and Applications

Studies on the reactivity of furan and pyrrole derivatives, such as the synthesis and reactions of 5-Aminofuro[3,2-c]pyridinium tosylates and their conversion into various heterocyclic compounds, provide insights into the potential applications of these compounds in synthesizing new materials or pharmaceuticals. These compounds' ability to undergo various chemical transformations makes them valuable intermediates in organic synthesis, potentially leading to the development of new drugs or materials with unique properties (Bencková & Krutošíková, 1999).

Molecular Interactions and Properties

Research on the molecular interactions and properties of related compounds, such as the study of dimer formation through hydrogen bonding in pyrrole derivatives, can provide valuable insights into the chemical behavior and potential applications of "this compound". Understanding these interactions is crucial for predicting the compound's reactivity and stability, which is essential for its application in various scientific fields (Shiotani & Taniguchi, 1996).

Properties

IUPAC Name

[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(5-methoxyfuran-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-5-6-11-9-17(10-12(11)16(2)3)15(18)13-7-8-14(19-4)20-13/h7-8,11-12H,5-6,9-10H2,1-4H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLAOBGDXQOZIW-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N(C)C)C(=O)C2=CC=C(O2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CC=C(O2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.